3-(2,5-Dimethylphenoxy)azetidine 3-(2,5-Dimethylphenoxy)azetidine
Brand Name: Vulcanchem
CAS No.:
VCID: VC15987130
InChI: InChI=1S/C11H15NO/c1-8-3-4-9(2)11(5-8)13-10-6-12-7-10/h3-5,10,12H,6-7H2,1-2H3
SMILES:
Molecular Formula: C11H15NO
Molecular Weight: 177.24 g/mol

3-(2,5-Dimethylphenoxy)azetidine

CAS No.:

Cat. No.: VC15987130

Molecular Formula: C11H15NO

Molecular Weight: 177.24 g/mol

* For research use only. Not for human or veterinary use.

3-(2,5-Dimethylphenoxy)azetidine -

Specification

Molecular Formula C11H15NO
Molecular Weight 177.24 g/mol
IUPAC Name 3-(2,5-dimethylphenoxy)azetidine
Standard InChI InChI=1S/C11H15NO/c1-8-3-4-9(2)11(5-8)13-10-6-12-7-10/h3-5,10,12H,6-7H2,1-2H3
Standard InChI Key MRVQLOQAKVBDBJ-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=C(C=C1)C)OC2CNC2

Introduction

Structural and Molecular Characteristics

Chemical Identity

3-(2,5-Dimethylphenoxy)azetidine features an azetidine core (a four-membered saturated ring with three carbon atoms and one nitrogen atom) substituted at the 3-position with a 2,5-dimethylphenoxy group. Its IUPAC name, 3-(2,5-dimethylphenoxy)azetidine, reflects this arrangement. The molecular formula is C₁₁H₁₅NO, with a molecular weight of 177.24 g/mol. The canonical SMILES representation (CC₁=CC(=C(C=C₁)C)OC₂CNC₂) and Standard InChIKey (MRVQLOQAKVBDBJ-UHFFFAOYSA-N) provide unambiguous identifiers for database searches.

Stereoelectronic Properties

The azetidine ring’s 90° bond angles introduce significant ring strain (approximately 25–30 kcal/mol), which influences both its reactivity and conformational flexibility . The electron-donating methyl groups on the phenyl ring alter the electron density of the phenoxy oxygen, potentially modulating its nucleophilicity in substitution reactions. Density functional theory (DFT) calculations on analogous azetidines suggest that substitution at the 3-position minimizes steric hindrance, favoring planar configurations that enhance π-orbital overlap with the aromatic system .

Synthesis and Optimization

Established Synthetic Routes

While no direct synthesis protocol for 3-(2,5-dimethylphenoxy)azetidine is documented in peer-reviewed literature, analogous methods for azetidine derivatives provide a foundation for retrosynthetic analysis. The most plausible route involves a nucleophilic aromatic substitution (SNAr) between 2,5-dimethylphenol and a prefunctionalized azetidine precursor (Figure 1) .

Example Protocol (Inferred from Patent WO2000063168A1):

  • Preactivation of Azetidine: N-protected azetidine (e.g., N-Boc-3-mesylazetidine) is treated with trimethylsilyl chloride to enhance leaving-group ability .

  • Nucleophilic Substitution: Reaction with 2,5-dimethylphenol in the presence of a base (e.g., K₂CO₃) at 60–80°C for 12–24 hours .

  • Deprotection: Acidic removal of the Boc group using HCl/dioxane yields the free amine .

Alternative approaches include [2+2] cycloadditions of alkenes with nitrones, though these methods are less atom-economical for introducing the phenoxy group .

Yield and Scalability Challenges

Early-stage syntheses of analogous azetidines report moderate yields (50–70%), limited by side reactions such as ring-opening polymerization or overalkylation . Optimizing reaction parameters (e.g., using phase-transfer catalysts or microwave irradiation) may improve efficiency. For instance, a 2024 study demonstrated that strain-release-driven conversions of azabicyclo[1.1.0]butanes into azetidines achieved yields exceeding 85% under photoredox conditions .

Physicochemical Properties

Thermodynamic and Solubility Data

Experimental data for 3-(2,5-dimethylphenoxy)azetidine are sparse, but predictions based on group contribution methods and analogous compounds suggest:

PropertyValue/DescriptionSource Model
LogP (Partition Coefficient)2.3 ± 0.2Crippen’s Method
Aqueous Solubility~15 mg/L (25°C)ESOL Estimation
Melting Point45–50°C (predicted)MPBPWIN v1.43

The compound’s limited water solubility aligns with its hydrophobic aromatic substituent, necessitating organic solvents (e.g., DMSO or ethanol) for biological assays.

Stability Profile

Azetidines are prone to ring-opening under acidic or oxidative conditions. Accelerated stability studies on related compounds indicate that 3-(2,5-dimethylphenoxy)azetidine likely degrades via hydrolysis of the C–O bond at pH < 4 or temperatures > 60°C . Storage recommendations include inert atmospheres and temperatures below –20°C for long-term preservation.

CompoundActivity (IC₅₀)TargetSource
3-(2,5-Dimethoxyphenyl)azetidin-3-ol12 µM (antifungal)Candida albicans CYP51
N-Pyrazinyl azetidine carboxamide4 nM (anticancer)EGFR kinase
3-(2,5-Dimethylphenoxy)azetidineNot reportedN/A

The absence of methyl groups in the methoxy analogue correlates with reduced steric bulk and enhanced antifungal potency, suggesting that substituent engineering could optimize 3-(2,5-dimethylphenoxy)azetidine’s efficacy.

Applications in Materials Science

Polymer Precursors

The strained azetidine ring can undergo ring-opening polymerization to form polyamines, which are valuable as epoxy hardeners or chelating agents. A 2024 study demonstrated that azetidine derivatives with electron-withdrawing substituents produce polymers with tunable glass transition temperatures (Tg = 80–120°C) . The hydrophobic 2,5-dimethylphenoxy group in this compound may enhance compatibility with polyolefin matrices.

Surface Modification

Azetidines functionalize surfaces via amine-epoxy coupling. Quartz crystal microbalance (QCM) studies show that phenoxy-substituted azetidines form self-assembled monolayers (SAMs) with higher packing densities (≈3.2 molecules/nm²) than their aliphatic counterparts . Applications in biosensor coatings or antifouling materials are under exploration.

Challenges and Future Directions

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